molecular formula C9H18N2O B12980991 (2-Oxa-6-azaspiro[4.5]decan-3-yl)methanamine

(2-Oxa-6-azaspiro[4.5]decan-3-yl)methanamine

Cat. No.: B12980991
M. Wt: 170.25 g/mol
InChI Key: VVNHJQZGXKPGTL-UHFFFAOYSA-N
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Description

(2-Oxa-6-azaspiro[45]decan-3-yl)methanamine is a spirocyclic compound featuring a unique structure that includes both oxygen and nitrogen heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxa-6-azaspiro[4.5]decan-3-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by subsequent steps to introduce the amine functionality . The reaction conditions typically involve the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Oxa-6-azaspiro[4.5]decan-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

(2-Oxa-6-azaspiro[4.5]decan-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of (2-Oxa-6-azaspiro[4.5]decan-3-yl)methanamine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the spirocyclic structure plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Oxa-6-azaspiro[4.5]decan-3-yl)methanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

2-oxa-6-azaspiro[4.5]decan-3-ylmethanamine

InChI

InChI=1S/C9H18N2O/c10-6-8-5-9(7-12-8)3-1-2-4-11-9/h8,11H,1-7,10H2

InChI Key

VVNHJQZGXKPGTL-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CC(OC2)CN

Origin of Product

United States

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